2,3,7,8-Tetramethoxydibenzofuran
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Overview
Description
2,3,7,8-Tetramethoxydibenzofuran is an organic compound belonging to the dibenzofuran family It is characterized by the presence of four methoxy groups attached to the dibenzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,7,8-Tetramethoxydibenzofuran typically involves the following steps:
Starting Material: The synthesis begins with 3,4,3’,4’-tetramethyldiphenyl ether.
Halogenation: This compound undergoes halogenation to form 2,2’-diiodo-4,5,4’,5’-tetramethyldiphenyl ether.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2,3,7,8-Tetramethoxydibenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield partially or fully deoxygenated products.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the dibenzofuran core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted dibenzofurans, quinones, and deoxygenated derivatives .
Scientific Research Applications
2,3,7,8-Tetramethoxydibenzofuran has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2,3,7,8-Tetramethoxydibenzof
Properties
IUPAC Name |
2,3,7,8-tetramethoxydibenzofuran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-17-13-5-9-10-6-14(18-2)16(20-4)8-12(10)21-11(9)7-15(13)19-3/h5-8H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGYWIWIIDEXTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC(=C(C=C3O2)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506496 |
Source
|
Record name | 2,3,7,8-Tetramethoxydibenzo[b,d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109881-52-9 |
Source
|
Record name | 2,3,7,8-Tetramethoxydibenzo[b,d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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